![molecular formula C14H19IO B13072551 ({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H19IO It consists of a benzene ring attached to a cyclohexyl group, which is further substituted with an iodomethyl group and an oxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene typically involves the reaction of cyclohexylmethanol with iodomethane in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate cyclohexylmethyl iodide, which then reacts with benzyl alcohol to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexylmethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of cyclohexylmethyl ketones or benzaldehydes.
Reduction: Formation of cyclohexylmethyl alcohols or hydrocarbons.
Applications De Recherche Scientifique
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-chloro-2-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
- 1-chloro-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
Uniqueness
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene is unique due to the presence of both an iodomethyl group and a cyclohexyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H19IO |
|---|---|
Poids moléculaire |
330.20 g/mol |
Nom IUPAC |
[1-(iodomethyl)cyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C14H19IO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Clé InChI |
XVMUFWWMVUUGDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CI)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


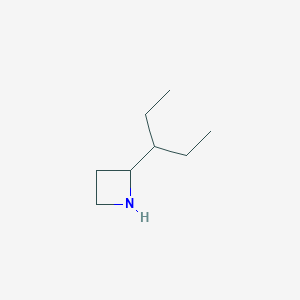
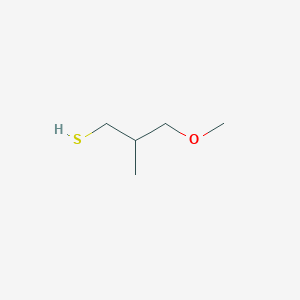
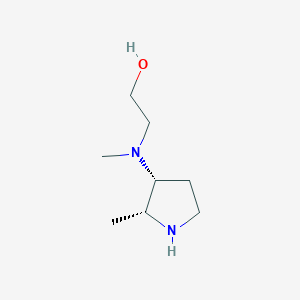
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
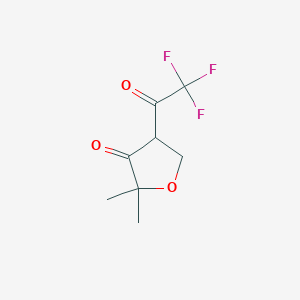
![6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
![tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13072506.png)
![3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072509.png)
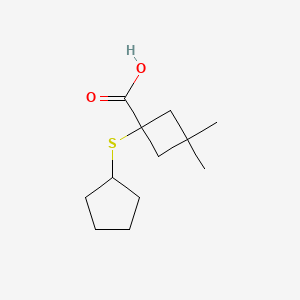



![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
